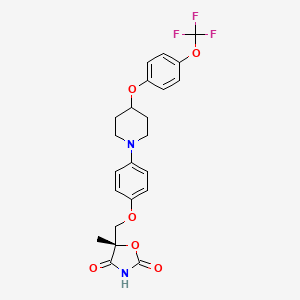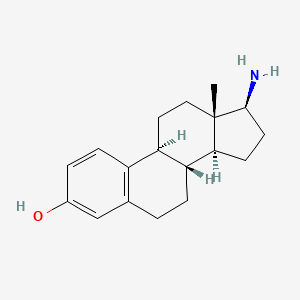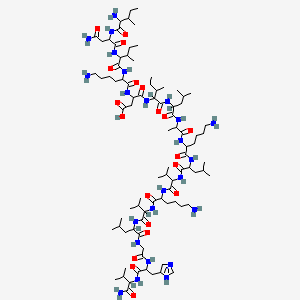
Bombolitin IV
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bombolitin IV is a peptide derived from the venom of bumblebees, specifically from the genus Bombus. This compound is part of a family of peptides known as bombolitins, which are known for their antimicrobial properties. This compound has been studied for its ability to disrupt cellular membranes, leading to cell lysis, and has shown potential in various scientific and medical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bombolitin IV can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during the coupling reactions. The synthesis is carried out under controlled conditions to ensure the correct sequence and structure of the peptide.
Industrial Production Methods: While industrial-scale production of this compound is not widely reported, the principles of SPPS can be scaled up for larger quantities. This involves the use of automated peptide synthesizers and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Bombolitin IV primarily undergoes reactions typical of peptides, including:
Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through various chemical reactions, such as alkylation or acylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkylating agents like iodoacetamide for cysteine modification.
Major Products Formed: The major products depend on the specific reactions. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Applications De Recherche Scientifique
Bombolitin IV has been explored for various scientific research applications, including:
Antimicrobial Activity: It has shown effectiveness against a range of bacterial strains, making it a potential candidate for developing new antibiotics.
Cancer Research: Studies have indicated that this compound can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent.
Mécanisme D'action
Bombolitin IV exerts its effects primarily by targeting and disrupting cellular membranes. The peptide interacts with the lipid bilayer, leading to the formation of pores and subsequent cell lysis. This mechanism is similar to other antimicrobial peptides and involves the interplay between peptide structure, lipid composition, and membrane selectivity .
Comparaison Avec Des Composés Similaires
Bombolitin I, II, and III: These peptides share structural similarities with Bombolitin IV but differ in their amino acid sequences and specific activities.
Uniqueness of this compound: this compound is unique in its specific sequence and structure, which confer distinct antimicrobial and anticancer properties. Its ability to functionalize nanomaterials further sets it apart from other similar peptides.
Propriétés
Numéro CAS |
95753-40-5 |
|---|---|
Formule moléculaire |
C88H158N24O20 |
Poids moléculaire |
1872.3 g/mol |
Nom IUPAC |
4-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[6-amino-1-[[1-[[1-[[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[6-amino-2-[[2-[[4-amino-2-[(2-amino-3-methylpentanoyl)amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C88H158N24O20/c1-20-50(16)67(93)84(128)105-62(39-64(92)113)82(126)111-71(51(17)21-2)87(131)102-56(30-24-27-33-90)77(121)104-63(40-66(115)116)83(127)112-72(52(18)22-3)88(132)107-59(36-45(6)7)79(123)98-53(19)74(118)100-55(29-23-26-32-89)76(120)103-60(37-46(8)9)80(124)110-69(48(12)13)85(129)101-57(31-25-28-34-91)78(122)109-70(49(14)15)86(130)106-58(35-44(4)5)75(119)96-42-65(114)99-61(38-54-41-95-43-97-54)81(125)108-68(47(10)11)73(94)117/h41,43-53,55-63,67-72H,20-40,42,89-91,93H2,1-19H3,(H2,92,113)(H2,94,117)(H,95,97)(H,96,119)(H,98,123)(H,99,114)(H,100,118)(H,101,129)(H,102,131)(H,103,120)(H,104,121)(H,105,128)(H,106,130)(H,107,132)(H,108,125)(H,109,122)(H,110,124)(H,111,126)(H,112,127)(H,115,116) |
Clé InChI |
OOVTXKYATDTCSZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


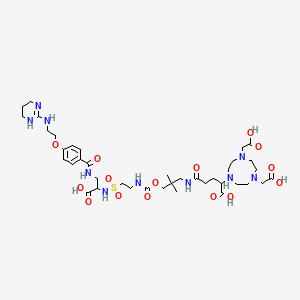

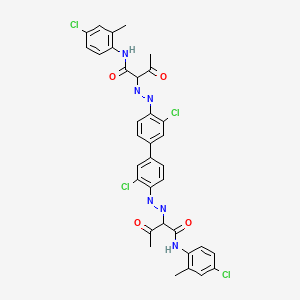

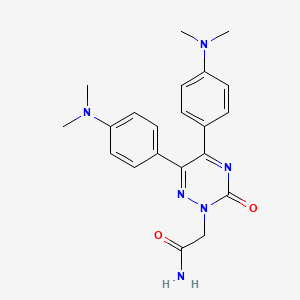
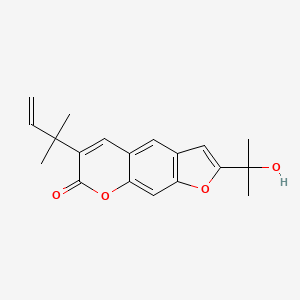
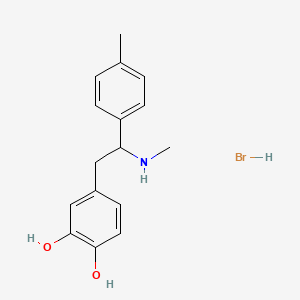
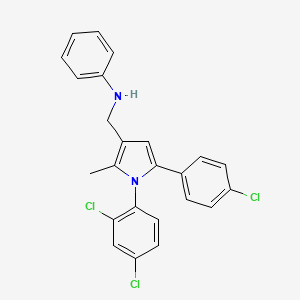
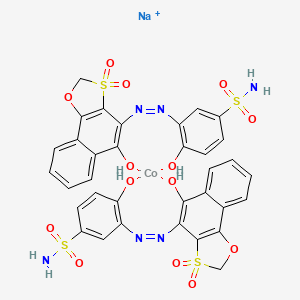
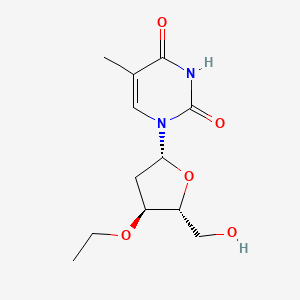
![6-chloro-2-[(1,3-dimethylimidazo[4,5-b]quinoxalin-3-ium-2-yl)methyl]-1,3-diphenyl-2H-imidazo[4,5-b]quinoxaline;4-methylbenzenesulfonate](/img/structure/B12784382.png)
